

Thermal stability comparison of polyamides derived from various diamines

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Guide to the Thermal Stability of Polyamides: A Diamine-Based Comparison

The thermal stability of polyamides is a critical performance parameter, significantly influenced by the molecular structure of their constituent monomers, particularly the diamine component. This guide provides a comparative analysis of the thermal properties of polyamides synthesized from a variety of diamines, supported by experimental data from recent scientific literature. The objective is to offer researchers, scientists, and professionals in drug development a clear understanding of how diamine selection can be used to tailor the thermal characteristics of polyamides for specific applications.

Data Summary

The thermal stability of polyamids, primarily determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), varies significantly with the structure of the diamine used in their synthesis. Key parameters include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which marks the onset of thermal degradation. The following table summarizes these properties for polyamides derived from different classes of diamines.



Diamine Type	Specific Diamine/Pol yamide System	Glass Transition Temperatur e (Tg) (°C)	5% Weight Loss Temperatur e (Td5%) (°C)	10% Weight Loss Temperatur e (Td10%) (°C)	Citation(s)
Aromatic	Polyamides from 4,4'- bis(4- carboxymeth ylene) biphenyl and various aromatic diamines	210 - 261	Not Reported	620 - 710 (in N2)	[1]
Aromatic	Polyamides from an unsymmetric al diamine with trifluoromethy I groups	> 300	437 - 465 (in N2)	Not Reported	[2]
Aromatic	Polyamides from diamines with imidazole and carbazole pendant groups	Not Reported	Not Reported	287 - 340	[3]
Semiaromatic	Polyamides from aromatic diamines and aliphatic dicarboxylic acids	125 - 280	316 - 416	Not Reported	[4][5]



Aliphatic	Copolyamide s from a novel aliphatic bio- based diamine (BABA)	43.5 - 66.6	~450	Not Reported	[6][7]
Aliphatic	Polyamides from 1,3- propanediami ne and various dicarboxylic acids	Not Reported	Not Reported	Melting points: 196- 216	[8]
Bio-based	Furan-based polyamides	> Degradation Temperature	~400	Not Reported	[9]
Bio-based	Polyamides from divanillic acid and various diamines	207 - 262	~380	Not Reported	[10]

Key Insights from Experimental Data

The data consistently demonstrates that the incorporation of aromatic diamines into the polyamide backbone significantly enhances thermal stability. Polyamides derived from aromatic diamines generally exhibit higher glass transition temperatures and decomposition temperatures compared to those synthesized with aliphatic diamines.[1][11] This is attributed to the rigid nature of the aromatic rings, which restricts chain mobility and increases the energy required for thermal degradation.

Conversely, polyamides based on aliphatic diamines, including novel bio-based structures, tend to have lower glass transition temperatures, indicating greater chain flexibility.[6][12] However, some aliphatic copolyamides can still possess high decomposition temperatures, comparable



to some traditional polyamides like PA6.[6] The length of the aliphatic chain in the diamine also plays a role, with longer chains potentially leading to different thermal behaviors.[4]

Bio-based polyamides, particularly those incorporating furan or divanillic acid moieties, are emerging as promising alternatives with high thermal stability, in some cases approaching that of petroleum-based high-performance polyamides like Kevlar.[9][10]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for determining the thermal stability of polyamides.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile and decomposition temperatures of the polyamide.

Methodology:

- A small sample of the polyamide (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
- The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, under a controlled atmosphere.[3][9]
- The atmosphere is typically an inert gas, such as nitrogen, to prevent oxidative degradation, or air to assess thermo-oxidative stability.[1][3]
- The weight of the sample is continuously monitored as a function of temperature.
- The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs, such as 5% (Td5%) or 10% (Td10%).[1][2][3]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.

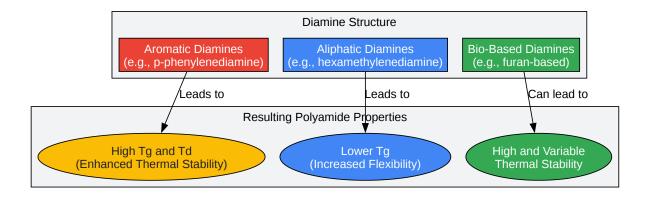


Methodology:

- A small, encapsulated sample of the polyamide (typically 5-10 mg) is placed in the DSC instrument alongside an empty reference pan.
- The sample is subjected to a controlled temperature program, which usually involves heating, cooling, and subsequent heating cycles to erase the thermal history of the material.
- A common heating and cooling rate is 10 °C/min or 20 °C/min.[9]
- The heat flow to the sample relative to the reference is measured as a function of temperature.
- The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.[9]

Visualizing the Structure-Property Relationship

The following diagram illustrates the general relationship between the type of diamine used in polyamide synthesis and the resulting thermal stability.



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Caption: Influence of diamine structure on polyamide thermal stability.



This guide underscores the pivotal role of diamine selection in dictating the thermal performance of polyamides. By understanding these structure-property relationships, researchers can more effectively design and synthesize polyamides with tailored thermal stabilities for a wide range of advanced applications.

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- To cite this document: BenchChem. [Thermal stability comparison of polyamides derived from various diamines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079978#thermal-stability-comparison-of-polyamides-derived-from-various-diamines]



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